

Cdk7-IN-33: A Potent Tool for Interrogating Transcriptional Addiction in Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cdk7-IN-33

Cat. No.: B15584370

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for transcription initiation and elongation. Furthermore, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, thereby driving cell cycle progression. In many cancers, malignant cells become highly dependent on the continuous and elevated transcription of oncogenes, a phenomenon known as "transcriptional addiction." This dependency presents a therapeutic vulnerability that can be exploited by targeting the core transcriptional machinery.

Cdk7-IN-33 (also known as JNJ-3738 or Compound 148) is a potent and selective inhibitor of CDK7. Its ability to disrupt CDK7's kinase activity makes it an invaluable research tool for studying the mechanisms of transcriptional addiction and for evaluating the therapeutic potential of CDK7 inhibition in various cancer models. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing **Cdk7-IN-33** in cancer research.

Data Presentation

The inhibitory activity of **Cdk7-IN-33** has been characterized through various biochemical and cell-based assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Activity of **Cdk7-IN-33**

Target	Assay Type	Value	Reference
CDK7	Ki	21.75 nM	[1]
CDK7	IC50	277 nM	

Table 2: Cellular Activity of **Cdk7-IN-33**

Cell Line	Cancer Type	Assay Type	Value	Reference
A549	Non-Small Cell Lung Carcinoma	p-RNA pol II Ser5 Inhibition	IC50 = 58 nM	[2]
A549	Non-Small Cell Lung Carcinoma	Proliferation	pIC50 = 7.37	[1]
OCI-AML3	Acute Myeloid Leukemia	Antiproliferation	IC50 = 4 nM (4 days)	[2]

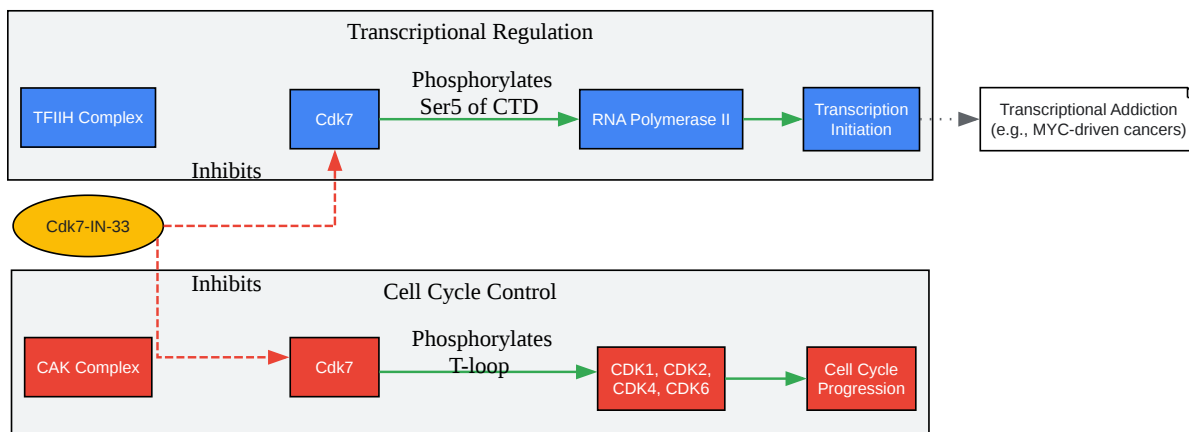
Table 3: In Vivo Activity of **Cdk7-IN-33**

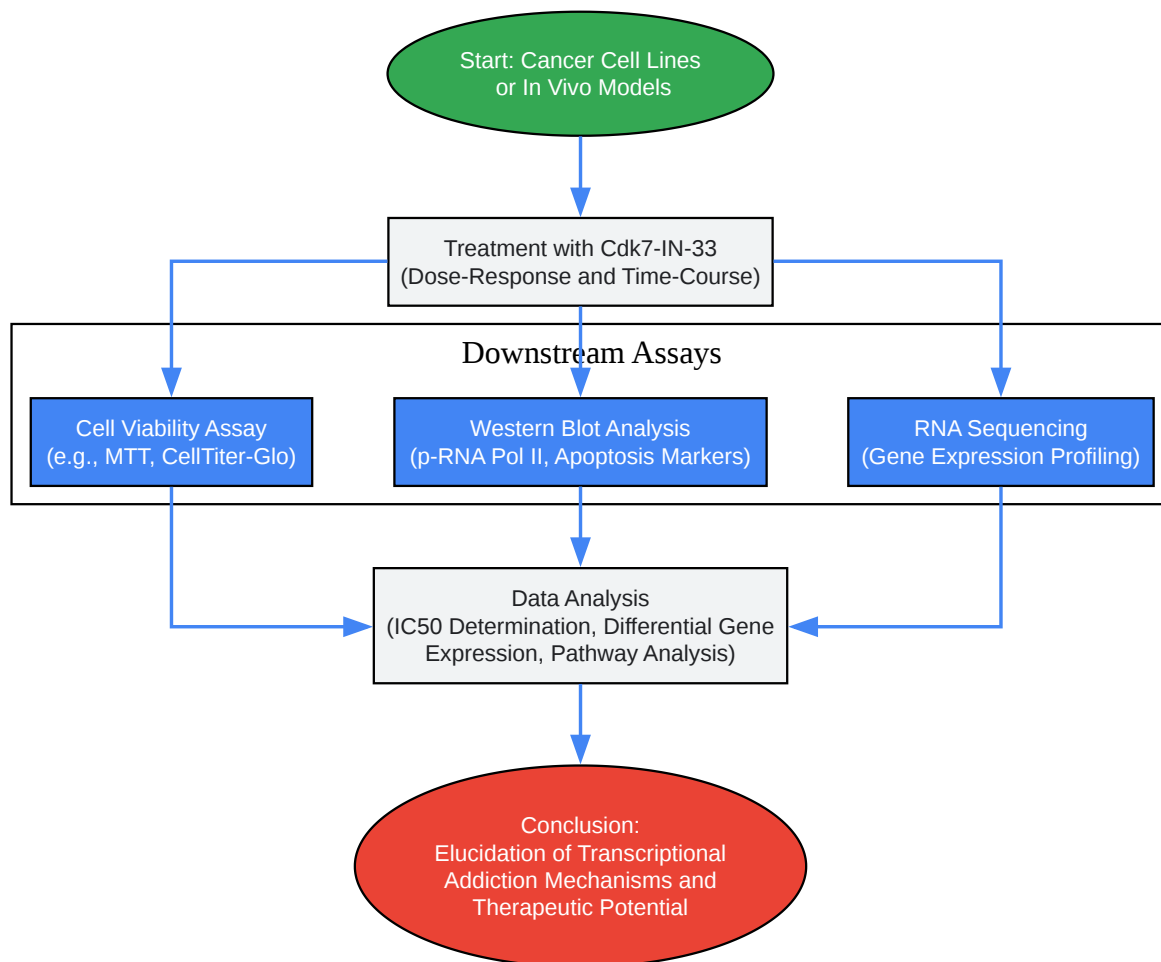
Cancer Model	Dosing Regimen	Outcome	Reference
AML Xenograft (Kasumi-1)	10 mg/kg, once daily	Leads to tumor growth inhibition	[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Cdk7 Signaling Pathway in Transcription and Cell Cycle Control





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References

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